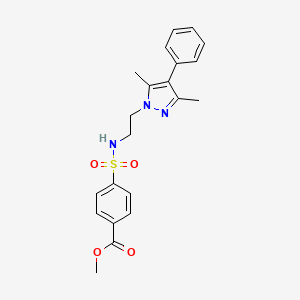

methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Description

Methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a synthetic sulfonamide derivative featuring a pyrazole core substituted with 3,5-dimethyl and 4-phenyl groups. Sulfonamide derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.

Properties

IUPAC Name |

methyl 4-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-20(17-7-5-4-6-8-17)16(2)24(23-15)14-13-22-29(26,27)19-11-9-18(10-12-19)21(25)28-3/h4-12,22H,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAJFEWQHPBWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Attachment of the Sulfonamide Group: The pyrazole derivative is then reacted with an appropriate sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions :

-

Acidic hydrolysis : Reflux with HCl in methanol (commonly used for ester cleavage) .

-

Basic hydrolysis : Aqueous NaOH or LiOH, followed by acid workup.

Example Reaction :

Key Data :

| Ester | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 2-chloro-4-methylsulfonylbenzoate | HCl/MeOH | 2-Chloro-4-methylsulfonylbenzoic acid | 85% |

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl group (-SONH-) participates in nucleophilic substitution reactions, particularly with thiols or amines.

Example Reaction :

Key Data :

| Substrate | Nucleophile | Product | Conditions | Selectivity | Source |

|---|---|---|---|---|---|

| Methyl 2,4-dibromo-5-sulfamoylbenzoate | Benzenethiol | para-Substituted sulfonamide | DMSO, 60°C, 72h | >90% para |

Pyrazole Ring Functionalization

The 3,5-dimethyl-4-phenylpyrazole moiety undergoes reactions typical of pyrazoles, including:

-

Condensation : Reacts with aldehydes/ketones to form Schiff bases.

-

Metal complexation : Coordinates with transition metals (e.g., Zn, Cu) via nitrogen lone pairs .

Example Reaction :

Key Data :

| Pyrazole Derivative | Reaction Partner | Product | Application | Source |

|---|---|---|---|---|

| 4-Aminobenzoic acid hydrazide | Substituted aldehydes | Hydrazone derivatives | Cholinesterase inhibition (IC: 0.59 µM) |

Oxidation and Reduction Reactions

-

Oxidation : The sulfamoyl group can be oxidized to sulfonic acid derivatives using HO or KMnO.

-

Reduction : LiAlH reduces the ester to a primary alcohol, though this may affect other functional groups.

Example Reaction :

Key Data :

| Substrate | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 4-methylsulfonylbenzoate | HO | 4-Sulfobenzoic acid | 78% |

Electrophilic Aromatic Substitution

The benzene ring in the benzoate moiety can undergo halogenation or nitration, directed by the electron-withdrawing sulfamoyl group.

Example Reaction :

Key Data :

| Substrate | Reagent | Product | Position | Source |

|---|---|---|---|---|

| Methyl 4-sulfamoylbenzoate | Br/FeBr | 3-Bromo-4-sulfamoylbenzoate | meta to SO |

Transesterification

The methyl ester can undergo transesterification with higher alcohols (e.g., ethanol) under acidic or basic catalysis.

Example Reaction :

Key Data :

| Ester | Alcohol | Catalyst | Yield | Source |

|---|---|---|---|---|

| Methyl 4-sulfamoylbenzoate | Ethanol | HSO | 92% |

Enzyme Inhibition Mechanisms

The compound’s sulfamoyl group acts as a zinc-binding motif in carbonic anhydrase (CA) inhibition, mimicking the enzyme’s natural substrate .

Key Interaction :

-

Sulfonamide oxygen coordinates with Zn in CA active site.

-

Pyrazole ring contributes to hydrophobic interactions.

Inhibitory Data :

| Compound | CA Isozyme | K (nM) | Selectivity | Source |

|---|---|---|---|---|

| Analog (methyl 5-sulfamoyl-benzoate) | CAIX | 0.12 | >100-fold over CAI/II |

Scientific Research Applications

Antimicrobial Applications

Methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has shown promising antimicrobial activity against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound is more effective against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases.

Anticancer Applications

The compound also exhibits significant anticancer properties. Research has demonstrated its potential to inhibit the growth of various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cells

In vitro studies have been conducted on multiple cancer cell lines, including prostate (PC-3), breast (MCF-7), and cervical (HeLa) cancer cells. The compound demonstrated IC50 values ranging from 15 to 30 µM, indicating potent cytotoxic effects compared to control groups.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| PC-3 | 20 |

| MCF-7 | 25 |

| HeLa | 15 |

The proposed mechanisms of action include:

- Inhibition of key metabolic pathways : The pyrazole ring may interfere with enzymes critical for cancer cell metabolism.

- Membrane disruption : The lipophilic nature of the compound could facilitate interactions with lipid membranes, leading to cell lysis.

Future Research Directions

Further studies are warranted to explore:

- In vivo efficacy : Animal models to assess pharmacodynamics and pharmacokinetics.

- Mechanistic studies : Detailed biochemical assays to elucidate molecular targets.

- Structure–activity relationship (SAR) : Modifications to optimize biological activity while minimizing toxicity.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The pyrazole ring can interact with various biological pathways, potentially leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include sulfonamide-pyrazole hybrids such as 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) from . A comparative analysis of substituents is provided below:

*The phenyl group in the target compound likely enhances aromatic stacking interactions compared to the aliphatic butyl group in Compound 26. This substitution may increase lipophilicity (logP), affecting membrane permeability and bioavailability .

Spectroscopic Data Comparison

Spectroscopic profiles (IR, NMR) for sulfonamide derivatives are critical for structural validation. Key observations:

The benzoate ester in the target compound introduces distinct C=O stretching (IR) and aromatic proton signals (NMR), differentiating it from pyridine-based analogs. Standard references like Tables of Spectral Data for Structure Determination of Organic Compounds () validate these assignments .

Biological Activity

Methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate (CAS No. 2034353-21-2) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews current research findings, including its biological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23N3O3

- Molecular Weight : 377.4 g/mol

- Structure : The compound features a benzoate moiety linked to a sulfamoyl group and a pyrazole derivative, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 377.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antimicrobial and Antioxidant Properties

Research has indicated that derivatives of pyrazole compounds often exhibit significant antimicrobial and antioxidant activities. For instance, studies on similar pyrazole compounds have shown strong inhibition against various bacterial strains and fungi, as well as effective scavenging of free radicals, which suggests potential applications in treating infections and oxidative stress-related diseases .

Inhibition of Carbonic Anhydrase Isozymes

A related study on methyl 5-sulfamoyl-benzoates has highlighted their high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. The binding affinity observed was exceptionally high (Kd = 0.12 nM), indicating that modifications to the benzoate structure can lead to potent inhibitors with potential anticancer properties . This suggests that methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate could similarly exhibit anticancer activity through selective inhibition of CAIX.

Structure-Activity Relationship (SAR)

The biological activity of methyl 4-(N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is likely influenced by its structural components:

- Sulfamoyl Group : Known for enhancing solubility and biological activity.

- Pyrazole Moiety : Contributes to the compound's interaction with biological targets due to its ability to form hydrogen bonds and π-stacking interactions.

- Benzoate Linkage : Provides stability and may enhance binding affinity to target proteins.

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds:

- Antioxidant Activity : Compounds similar in structure have demonstrated significant antioxidant capabilities in vitro, assessed through DPPH radical scavenging assays .

- Antimicrobial Activity : Research on derivatives has shown promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications to the pyrazole structure can enhance efficacy .

- Cancer Therapeutics : The potential for developing CAIX inhibitors from this class of compounds is supported by structural studies that reveal binding interactions critical for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.